M344 (GMP) Demonstrates 3-Fold Subtype Selectivity for HDAC6 over HDAC1, a Profile Distinct from Pan-HDAC Inhibitors
M344 exhibits a clear and quantifiable selectivity profile distinct from broad-spectrum HDAC inhibitors. In biochemical assays, M344 demonstrates a 3-fold selectivity for inhibiting HDAC6 over HDAC1 . This is a specific, quantified difference compared to other compounds. For example, while M344 has an IC50 of 88 nM for HDAC6 and 249 nM for HDAC1, other HDAC inhibitors like vorinostat (SAHA) show a different selectivity spectrum, inhibiting HDAC1, 2, 3, and 6 at comparable low nanomolar concentrations .
| Evidence Dimension | HDAC Isoform Selectivity |
|---|---|
| Target Compound Data | IC50(HDAC6) = 88 nM; IC50(HDAC1) = 249 nM; Ratio = 2.8 (approx. 3-fold) |
| Comparator Or Baseline | Vorinostat (SAHA): IC50(HDAC1) = 10 nM, IC50(HDAC3) = 20 nM, IC50(HDAC6) = 20 nM |
| Quantified Difference | M344 shows 3-fold selectivity for HDAC6 over HDAC1. Vorinostat shows non-selective, equipotent inhibition of multiple HDAC isoforms. |
| Conditions | Biochemical HDAC activity assays using recombinant human enzymes (BPS Biosciences) . |
Why This Matters
HDAC6-selective inhibitors are associated with distinct biological outcomes and reduced toxicity profiles compared to pan-HDAC inhibitors, making M344 a critical tool for dissecting isoform-specific functions and developing potentially safer therapeutics.
